molecular formula C12H20N4 B11798079 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11798079
M. Wt: 220.31 g/mol
InChI Key: IMHLOZRFKLMBGO-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a piperazine moiety and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine typically involves multi-step procedures. One common approach is to start with the appropriate pyridine derivative, which undergoes a series of reactions including alkylation, amination, and cyclization to introduce the piperazine ring and ethanamine group. The reaction conditions often involve the use of solvents like toluene and reagents such as sodium hydroxide to adjust pH levels .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of both piperazine and ethanamine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C12H20N4/c1-9-7-12(15-8-11(9)10(2)13)16-5-3-14-4-6-16/h7-8,10,14H,3-6,13H2,1-2H3

InChI Key

IMHLOZRFKLMBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)N2CCNCC2

Origin of Product

United States

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